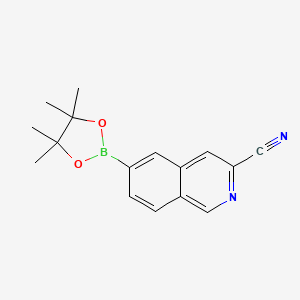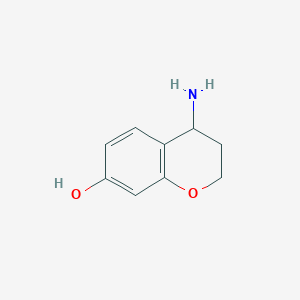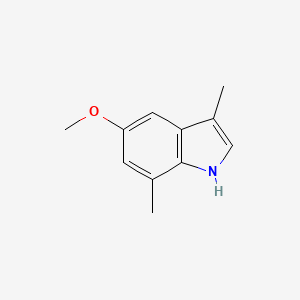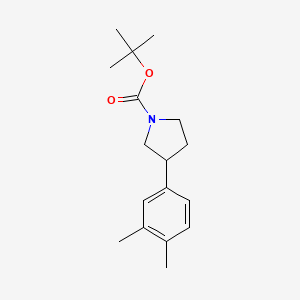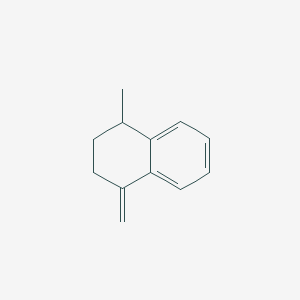
1-Methyl-4-methylene-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-methylene-tetralin, also known by its IUPAC name 1-methyl-4-methylene-1,2,3,4-tetrahydronaphthalene, is an organic compound with the molecular formula C12H14 . This compound is a derivative of tetralin, featuring a methylene group at the fourth position and a methyl group at the first position. It is primarily used in various chemical research and industrial applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 1-methyl-4-methylene-tetralin typically involves the catalytic hydrogenation of naphthalene derivatives. One common method includes the use of nickel catalysts under high-pressure hydrogenation conditions . Another approach involves the Darzens tetralin synthesis, where derivatives are prepared by intramolecular electrophilic aromatic substitution reactions using concentrated sulfuric acid . Industrial production methods often employ similar catalytic hydrogenation techniques, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
1-Methyl-4-methylene-tetralin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of fully saturated derivatives.
The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-4-methylene-tetralin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-methyl-4-methylene-tetralin involves its interaction with specific molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and dopamine . This inhibition can result in various pharmacological effects, including neuroprotection and potential therapeutic benefits in neurodegenerative diseases. Additionally, the compound’s ability to scavenge free radicals and modulate the glutamatergic system contributes to its neuroprotective properties .
Comparación Con Compuestos Similares
1-Methyl-4-methylene-tetralin can be compared with other similar compounds, such as:
Tetralin (1,2,3,4-tetrahydronaphthalene): A partially hydrogenated derivative of naphthalene, used as a hydrogen-donor solvent.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and antiaddictive properties.
The uniqueness of 1-methyl-4-methylene-tetralin lies in its specific structural modifications, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C12H14 |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
1-methyl-4-methylidene-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C12H14/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-6,10H,1,7-8H2,2H3 |
Clave InChI |
WTPNOCYHOZTSNK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=C)C2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


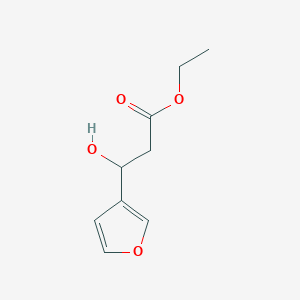
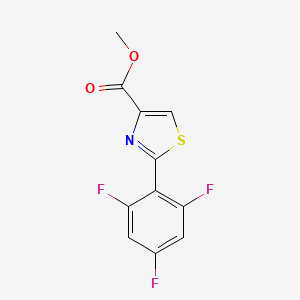





![8-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13681451.png)
